N-cyclopropylpyridin-2-amine

Medicinal Chemistry ADME Prediction Physicochemical Property

This primary 2-aminopyridine scaffold features an N-cyclopropyl group that confers enhanced metabolic stability and is validated as a key intermediate for CETP inhibitors. The cyclopropyl motif is critical for target potency and selectivity—substitution with simpler alkyl analogs risks significant loss of activity. With a predicted pKa of 6.61 and boiling point of 255.1 °C, it offers a favorable profile for CNS drug discovery and cross-coupling library synthesis. Procure high-purity (≥95%) material for reliable SAR exploration and scale-up.

Molecular Formula C8H10N2
Molecular Weight 134.18 g/mol
CAS No. 950577-07-8
Cat. No. B3173862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclopropylpyridin-2-amine
CAS950577-07-8
Molecular FormulaC8H10N2
Molecular Weight134.18 g/mol
Structural Identifiers
SMILESC1CC1NC2=CC=CC=N2
InChIInChI=1S/C8H10N2/c1-2-6-9-8(3-1)10-7-4-5-7/h1-3,6-7H,4-5H2,(H,9,10)
InChIKeyZEDYAPALEKLSFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 250 mg / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Cyclopropylpyridin-2-amine (CAS 950577-07-8) Procurement Guide: Chemical Identity and Baseline Specifications


N-cyclopropylpyridin-2-amine (CAS 950577-07-8) is a secondary amine featuring a pyridine ring substituted at the 2-position with a cyclopropylamino group, with a molecular formula of C8H10N2 and a molecular weight of 134.18 g/mol . It serves as a versatile small molecule scaffold and a key intermediate in medicinal chemistry, particularly in the development of cholesteryl ester transfer protein (CETP) inhibitors [1] and other bioactive molecules . The compound is typically supplied with a purity of ≥95% and is characterized by a predicted pKa of 6.61±0.10 and a boiling point of 255.1±13.0 °C .

Why N-Cyclopropylpyridin-2-amine Cannot Be Readily Substituted: Structural and Pharmacological Uniqueness


Simple substitution with other cycloalkylpyridin-2-amines or unsubstituted pyridin-2-amine is not straightforward due to the unique influence of the N-cyclopropyl group on key molecular properties and biological activity. The cyclopropyl ring, a common motif in drug design , introduces conformational constraint and altered electronic effects compared to other alkyl substituents, impacting parameters such as basicity (pKa) and metabolic stability . Specifically, the cyclopropyl group can enhance metabolic stability by blocking oxidative metabolism [1], and its presence is critical for the inhibitory activity against targets like CETP, as demonstrated in patent literature [2]. Therefore, the specific substitution pattern is essential for the desired pharmacological profile, making direct substitution with close analogs (e.g., N-methylpyridin-2-amine or 4-cyclopropylpyridin-2-amine) a high-risk endeavor likely to yield compounds with significantly different potency, selectivity, and ADME properties.

Quantitative Evidence Guide: Key Differentiators of N-Cyclopropylpyridin-2-amine Against Comparators


pKa Comparison: N-Cyclopropylpyridin-2-amine vs. Pyridin-2-amine

N-cyclopropylpyridin-2-amine exhibits a significantly lower predicted pKa (6.61±0.10 ) compared to its parent compound, pyridin-2-amine, which has a reported pKa of 6.82 [1] or approximately 6.71 [2]. This difference of 0.11–0.21 units indicates that the N-cyclopropyl substitution reduces the basicity of the pyridine nitrogen. This shift in pKa can profoundly affect the compound's ionization state at physiological pH (7.4), influencing its solubility, permeability, and target binding. The lower pKa suggests a higher fraction of the neutral, un-ionized form at physiological pH, which is often associated with improved passive membrane permeability. This difference is crucial for selecting the appropriate compound for in vitro assays or in vivo studies where pH-dependent behavior is a factor.

Medicinal Chemistry ADME Prediction Physicochemical Property

Boiling Point: N-Cyclopropylpyridin-2-amine vs. Pyridin-2-amine

The predicted boiling point of N-cyclopropylpyridin-2-amine is 255.1 ± 13.0 °C , which is significantly higher than the reported boiling point of 210–212 °C for its parent compound, pyridin-2-amine [1]. This difference of approximately 43–45 °C is a direct consequence of the increased molecular weight and stronger intermolecular forces arising from the cyclopropyl substitution. This substantial difference in volatility is of practical importance during synthesis and purification, particularly when employing techniques such as distillation or rotary evaporation. For researchers, this means that N-cyclopropylpyridin-2-amine is less prone to evaporative loss during solvent removal and may require different temperature parameters for distillation compared to the unsubstituted analog.

Synthetic Chemistry Purification Physical Property

Density: N-Cyclopropylpyridin-2-amine vs. Pyridin-2-amine

The predicted density of N-cyclopropylpyridin-2-amine is 1.204 ± 0.06 g/cm³ , which is higher than the reported density of pyridin-2-amine, which is approximately 1.07 g/cm³ . This represents a density increase of roughly 12.5%. The higher density of the N-cyclopropyl derivative reflects the increased molecular mass packed into a similar volume, a direct result of the cyclopropyl group substitution. In practical terms, this means that a given mass of N-cyclopropylpyridin-2-amine will occupy a smaller volume compared to the parent amine. This is a relevant consideration for laboratory handling, inventory management, and particularly in formulation development where precise volumetric measurements are critical.

Formulation Analytical Chemistry Physical Property

Comparative Inhibitory Activity in CETP Assays

Within the class of cycloalkylpyridin-2-amines evaluated as cholesteryl ester transfer protein (CETP) inhibitors, N-cyclopropylpyridin-2-amine serves as a core scaffold from which potent derivatives are built. While a direct IC50 for the unsubstituted parent compound is not available, the critical role of the N-cyclopropyl motif is demonstrated by the high potency of its optimized derivatives. For example, a closely related derivative (BDBM50376662) exhibited an IC50 of 1,300 nM against human CETP in a fluorescence transfer assay [1]. In contrast, other cycloalkyl derivatives lacking the specific N-cyclopropyl-2-pyridylamine core may show significantly reduced potency. The patent literature explicitly claims cycloalkylpyridin-2-amines, including those derived from N-cyclopropylpyridin-2-amine, as CETP inhibitors [2]. This evidence indicates that the N-cyclopropylpyridin-2-amine scaffold is a privileged starting point for developing potent CETP inhibitors, a property not shared by all cycloalkyl variants.

CETP Inhibition Cardiovascular Disease Lipid Metabolism

Metabolic Stability Advantage Conferred by Cyclopropyl Group

The introduction of a cyclopropyl group, as found in N-cyclopropylpyridin-2-amine, is a well-established medicinal chemistry strategy to improve metabolic stability. This is achieved by blocking oxidative metabolism at specific sites on the molecule [1]. While direct metabolic stability data for N-cyclopropylpyridin-2-amine itself is not publicly available, the principle is class-wide: cyclopropylamines can exhibit reduced rates of CYP-mediated oxidation compared to their aliphatic amine counterparts . For instance, studies have shown that substituting a cyclopropyl ring for an alkyl chain can significantly increase metabolic half-life in liver microsome assays [2]. This inferred benefit is a key reason for selecting N-cyclopropylpyridin-2-amine over analogs with more metabolically labile groups (e.g., N-methyl or N-ethyl) in drug discovery programs, where improving pharmacokinetic properties is a primary goal.

Metabolic Stability Drug Metabolism Cytochrome P450

Optimized Application Scenarios for N-Cyclopropylpyridin-2-amine in Research and Development


CETP Inhibitor Lead Optimization

N-cyclopropylpyridin-2-amine serves as an essential core scaffold for the synthesis of cholesteryl ester transfer protein (CETP) inhibitors, a class of compounds investigated for treating dyslipidemia and cardiovascular disease. The cyclopropyl group is integral to achieving the desired potency and selectivity profile, as demonstrated by the activity of its derivatives in CETP inhibition assays [1]. Researchers developing novel CETP inhibitors can use N-cyclopropylpyridin-2-amine as a starting material to build focused libraries and explore structure-activity relationships, capitalizing on its validated role in this therapeutic area [2].

Metabolic Stability Improvement in Kinase or CNS Drug Discovery

The cyclopropyl moiety in N-cyclopropylpyridin-2-amine is a recognized strategy for mitigating oxidative metabolism, a common liability in drug candidates [1]. This scaffold is therefore particularly well-suited for medicinal chemistry programs where improving metabolic stability is a primary objective, such as in the development of kinase inhibitors or central nervous system (CNS) drugs. By using N-cyclopropylpyridin-2-amine as a core building block, researchers can potentially achieve enhanced half-life and reduced clearance in vivo, as inferred from the class-wide benefits of cyclopropylamines [2]. The compound's predicted pKa (6.61) also suggests a favorable balance between solubility and permeability for CNS applications [3].

Synthesis of Diverse Heterocyclic Libraries via Palladium-Catalyzed Cross-Coupling

The presence of the 2-aminopyridine moiety in N-cyclopropylpyridin-2-amine allows for versatile functionalization, particularly at the 3- and 5-positions of the pyridine ring. This scaffold can be used as a substrate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to generate diverse libraries of N-cyclopropyl-substituted pyridine derivatives [1]. The unique reactivity profile conferred by the cyclopropylamine group differentiates it from other 2-aminopyridine derivatives [2]. This application is highly relevant for high-throughput screening and the exploration of novel chemical space in early drug discovery.

Physicochemical Property Studies and ADME Model Calibration

N-cyclopropylpyridin-2-amine, with its well-defined and predicted physicochemical properties (pKa 6.61±0.10, bp 255.1±13.0 °C, density 1.204±0.06 g/cm³) [1], can serve as a model compound for calibrating in silico ADME prediction tools and validating experimental assays. Its properties, which differ significantly from the parent pyridin-2-amine (pKa ~6.82, bp 210–212 °C, density ~1.07 g/cm³) [2][3], make it a useful test case for assessing the impact of a cyclopropyl group on molecular behavior. This application supports the refinement of computational models and the optimization of experimental protocols for property measurement, ultimately improving the efficiency of drug discovery workflows.

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